1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene
Description
Overview of Halogenated Aryl Ethers in Contemporary Organic Synthesis
Halogenated aryl ethers are a class of compounds featuring an ether linkage to a halogen-substituted aromatic ring. These structures are highly versatile synthetic intermediates for a multitude of applications in agrochemicals, pharmaceuticals, and materials science. mdpi.com The carbon-halogen bond in these molecules serves as a reactive site, or "handle," for forming new carbon-carbon and carbon-heteroatom bonds, often through metal-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Ullmann reactions. mdpi.com
The synthesis of the aryl ether moiety itself is a fundamental transformation, with methods like the Ullmann condensation being historically significant for this purpose. union.edu The strategic placement of halogen atoms on the aromatic ring can modify the physical and biological properties of the molecule. mdpi.com Furthermore, the electronic nature and steric hindrance of substituents on the aryl halide are known to have a significant effect on reaction outcomes and yields. union.edu The combination of the stable ether linkage and the reactive halogen site makes halogenated aryl ethers valuable building blocks in the construction of complex molecular architectures.
Significance of Bromoalkyl and Chloroaromatic Moieties in Synthetic Methodology
The utility of 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene is further defined by its two distinct halogenated components: the bromoalkyl chain and the chloroaromatic ring.
Bromoalkyl Moieties: The bromoalkyl group is a cornerstone of synthetic chemistry. Alkyl halides are widely used as reactants for a vast array of organic reactions. quora.com The bond between the carbon and the more electronegative bromine atom is polarized, rendering the carbon electrophilic and highly susceptible to attack by nucleophiles. quora.com This reactivity allows the bromoalkyl group to serve as a precursor to a host of other functional groups through nucleophilic substitution reactions. quora.comnih.gov Bromination is considered one of the most critical transformations in organic synthesis, as it installs a good leaving group on an otherwise unreactive aliphatic chain, thereby activating it for further modification. nih.govmasterorganicchemistry.com
Chloroaromatic Moieties: The chloroaromatic moiety is of profound importance, particularly in the field of medicinal chemistry. Chlorine is found in a significant number of FDA-approved pharmaceuticals, highlighting its beneficial role in drug design. nih.govresearchgate.netnih.gov The strategic incorporation of chlorine atoms into a molecule can markedly enhance its biological activity, potency, and pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netresearchgate.net The chlorine atom can also influence molecular interactions through halogen bonding and serve as a bioisosteric replacement for other chemical groups. chemrxiv.org While aryl chlorides are generally more inert in cross-coupling reactions compared to their bromide and iodide counterparts, they remain crucial precursors in the synthesis of fine chemicals and pharmaceuticals. mdpi.com
Positioning of this compound within Modern Chemical Research Paradigms
This compound is a multifunctional molecule that embodies the principles of modern synthetic strategy. Its chemical architecture integrates the distinct reactivities of its constituent parts, positioning it as a versatile building block for constructing diverse and complex molecules.
The compound's key features include:
An ethoxybenzene core, providing a stable aromatic ether scaffold.
A 3-bromopropyl chain , which acts as a reactive electrophilic linker. This side chain is primed for nucleophilic substitution, allowing for the covalent attachment of a wide variety of molecular fragments such as amines, azides, thiols, or carbanions.
A chloro substituent on the aromatic ring, which serves as a site for metal-catalyzed cross-coupling reactions. This allows for the formation of new bonds at the aromatic core, further expanding its synthetic utility.
This dual reactivity makes the compound a valuable intermediate. The bromopropyl group can be used to connect the aromatic core to another molecular system, while the chloro group remains available for subsequent functionalization. This strategic potential is analogous to that of other halogenated intermediates used in pharmaceutical manufacturing, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which is an intermediate in the synthesis of the drug dapagliflozin. google.comgoogle.com The propyl linker in this compound, as opposed to a benzyl (B1604629) linker, would impart greater flexibility to the resulting target molecules. While specific research focused exclusively on this compound is not extensively documented, its structure strongly suggests its potential as a precursor for novel compounds in medicinal chemistry and materials science research.
Data Tables
To illustrate the properties and synthetic utility of the functional groups present in this compound, the following data tables are provided.
Table 1: Computed Physicochemical Properties of a Structurally Related Compound
Data for 1-(3-Bromopropyl)-3,5-dichloro-2-ethoxybenzene, a molecule with a similar framework.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃BrCl₂O | nih.gov |
| Molecular Weight | 312.03 g/mol | nih.gov |
| XLogP3-AA (Lipophilicity) | 4.9 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
Table 2: Representative Synthetic Transformations of the Bromoalkyl Group
This table illustrates common nucleophilic substitution reactions where "R-Br" represents the bromoalkyl moiety.
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide (B78521) | NaOH | R-OH (Alcohol) |
| Alkoxide | NaOR' | R-OR' (Ether) |
| Cyanide | NaCN | R-CN (Nitrile) |
| Ammonia | NH₃ | R-NH₂ (Primary Amine) |
| Azide | NaN₃ | R-N₃ (Azide) |
| Hydrosulfide | NaSH | R-SH (Thiol) |
| Carboxylate | R'COONa | R-O-C(=O)R' (Ester) |
Properties
Molecular Formula |
C11H14BrClO |
|---|---|
Molecular Weight |
277.58 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-chloro-1-ethoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
JCVPTFRDTAKPIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CCCBr |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 1 3 Bromopropyl 5 Chloro 2 Ethoxybenzene
Retrosynthetic Analysis and Key Disconnections
The most logical disconnections are:
C-O Ether Bond Disconnection: This approach disconnects the ethyl ether linkage, identifying a phenolic precursor as a key intermediate. This strategy prioritizes the formation of the ether as a crucial step in the synthesis. The precursors for this route are 4-chloro-2-(3-bromopropyl)phenol (I) and a suitable ethylating agent. This pathway aligns well with a discussion of classical and modern etherification techniques.
C(aryl)-C(alkyl) Bond Disconnection: An alternative strategy involves disconnecting the propyl side chain from the aromatic ring. This route begins with a pre-formed chloro-ethoxybenzene scaffold, specifically 1-chloro-4-ethoxybenzene (B166472) (II), and introduces the three-carbon side chain, typically through a Friedel-Crafts acylation followed by reduction.
For the purposes of a structured examination of etherification methodologies, this article will focus primarily on the strategies derived from the C-O ether bond disconnection.
Component Synthesis and Assembly Strategies
Following the C-O bond disconnection strategy, the synthesis of 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene hinges on the successful preparation of the key phenolic intermediate and its subsequent etherification.
Synthesis of Substituted Benzene (B151609) Precursors
The central precursor for this synthetic approach is 4-chloro-2-(3-bromopropyl)phenol . Its synthesis can be efficiently achieved from a readily available starting material, 4-chlorophenol (B41353), through a sequence involving ortho-alkylation via a Claisen rearrangement.
The synthetic sequence is as follows:
O-Allylation: 4-chlorophenol is first deprotonated with a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724). The resulting phenoxide then undergoes a Williamson ether synthesis with allyl bromide to yield 1-allyloxy-4-chlorobenzene .
Claisen Rearrangement: The allyl ether is subjected to thermal rearrangement (typically by heating at temperatures around 200 °C), which causes the allyl group to migrate from the oxygen atom to the ortho position on the aromatic ring, yielding 2-allyl-4-chlorophenol (B86584) . The reaction proceeds via a concerted, pericyclic mechanism.
Side-Chain Modification: The terminal double bond of the allyl group in 2-allyl-4-chlorophenol must be converted into a 3-bromopropyl group. This can be accomplished through two primary methods:
Hydroboration-Oxidation followed by Bromination: The alkene is first treated with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidative workup (H₂O₂, NaOH) to produce the anti-Markovnikov alcohol, 4-chloro-2-(3-hydroxypropyl)phenol . This alcohol is then converted to the target alkyl bromide using standard brominating agents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).
Anti-Markovnikov Hydrobromination: A more direct approach involves the radical-mediated addition of hydrogen bromide (HBr) across the double bond in the presence of a radical initiator like benzoyl peroxide. This reaction proceeds against the Markovnikov rule, placing the bromine atom on the terminal carbon to directly afford 4-chloro-2-(3-bromopropyl)phenol .
Formation of the Ethoxy Aromatic Ether Linkage
With the key phenolic precursor in hand, the final step is the formation of the ethoxy aromatic ether linkage. This transformation can be achieved through several established and modern synthetic methods, each with its own set of advantages and optimal conditions.
The Williamson ether synthesis is the most traditional and widely used method for preparing ethers. wikipedia.orgbyjus.com The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide. wikipedia.orgmasterorganicchemistry.com In this context, 4-chloro-2-(3-bromopropyl)phenol is first deprotonated by a base to form the corresponding phenoxide ion. This nucleophile then attacks a primary ethyl halide, such as ethyl iodide or ethyl bromide, to form the desired ether product. byjus.commasterorganicchemistry.com
The reaction mechanism is a classic SN2 process where the phenoxide performs a backside attack on the electrophilic carbon of the ethylating agent, displacing the halide leaving group in a single, concerted step. wikipedia.org For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com
| Parameter | Description |
| Base | Strong bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) can be used to generate the phenoxide. |
| Ethylating Agent | Ethyl iodide (EtI), ethyl bromide (EtBr), or diethyl sulfate (B86663) ((Et)₂SO₄) are common choices. |
| Solvent | Polar aprotic solvents such as dimethylformamide (DMF), acetone, or tetrahydrofuran (B95107) (THF) are typically employed. masterorganicchemistry.com |
| Temperature | The reaction is often run at room temperature or with gentle heating to ensure a reasonable reaction rate. |
Ullmann-type reactions traditionally refer to the copper-catalyzed synthesis of biaryl compounds but have been extended to include the formation of aryl ethers. organic-chemistry.org This method is particularly useful for coupling phenols with aryl halides but can also be applied to the formation of alkyl-aryl ethers, often under conditions where the Williamson synthesis may be sluggish or incompatible with other functional groups.
The reaction involves heating the phenol (B47542) with an ethylating agent in the presence of a copper catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), and a base. organic-chemistry.orgnih.gov Often, a ligand such as 1,10-phenanthroline (B135089) or a picolinic acid is added to facilitate the catalytic cycle. nih.gov The proposed mechanism involves the formation of a copper(I) phenoxide, which then undergoes a reaction with the alkyl halide. While highly effective for more complex substrates, its use for simple ethylation is less common than the Williamson synthesis due to higher cost and more stringent reaction conditions.
| Parameter | Description |
| Catalyst | Copper salts like CuI, Cu₂O, or elemental copper powder are commonly used. organic-chemistry.orgnih.gov |
| Ligand | N-donor ligands like 1,10-phenanthroline, picolinic acid, or various amino acids can accelerate the reaction. nih.gov |
| Base | Strong inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are typically required. |
| Solvent | High-boiling polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), or pyridine (B92270) are often necessary. |
| Temperature | The reaction usually requires elevated temperatures, often in the range of 100-200 °C. organic-chemistry.org |
The Buchwald-Hartwig cross-coupling reaction, renowned for its palladium-catalyzed formation of C-N bonds, has been successfully adapted for C-O bond formation, providing a powerful and versatile method for synthesizing aryl ethers. organic-chemistry.org This methodology offers significant advantages in terms of functional group tolerance, reaction conditions, and substrate scope compared to the classical Ullmann coupling.
In the context of synthesizing this compound, this method would involve coupling the precursor phenol with an ethyl halide. However, the more common application involves coupling an aryl halide or triflate with an alcohol. For this specific transformation, the reaction would pair 4-chloro-2-(3-bromopropyl)phenol with an ethylating agent in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The catalytic cycle is believed to involve the oxidative addition of the palladium(0) complex to the ethylating agent (if an activated one is used) or, more plausibly in a related pathway, the formation of a palladium-phenoxide complex that reacts with the electrophile.
| Parameter | Description |
| Catalyst | Palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes are used. |
| Ligand | Bulky, electron-rich phosphine ligands are critical. Examples include biarylphosphines (e.g., XPhos, SPhos) or ferrocenylphosphines (e.g., dppf). |
| Base | Strong bases like sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are employed. |
| Solvent | Anhydrous, inert solvents such as toluene, dioxane, or THF are standard. |
| Temperature | Reactions are typically run at elevated temperatures, ranging from 80 to 110 °C. |
Chan-Lam Coupling Analogues
The Chan-Lam coupling reaction represents a significant advancement in the formation of carbon-heteroatom bonds, particularly for creating aryl ethers and amines. organic-chemistry.orgwikipedia.org This copper-catalyzed cross-coupling reaction typically involves an aryl boronic acid and an alcohol or amine. wikipedia.org It is often conducted under mild conditions, at room temperature and open to the air, which offers advantages over other methods like the Buchwald-Hartwig coupling. organic-chemistry.orgwikipedia.org
While a direct application to form the ethoxy group on a pre-existing 1-(3-bromopropyl)-5-chlorobenzene scaffold is conceivable, it is more strategically viewed as an analogous method for constructing the core aryl ether bond. In a hypothetical synthesis, a precursor such as (5-chloro-2-hydroxyphenyl)boronic acid could be coupled with ethanol (B145695), or more likely, 4-chlorophenol could be coupled with an ethoxyboronic acid derivative, although the former is more common. The reaction proceeds through a proposed mechanism involving a copper(III)-aryl-alkoxide intermediate that undergoes reductive elimination to form the desired aryl ether. wikipedia.org
The versatility of the Chan-Lam coupling allows for a wide range of substrates, including phenols, amines, and amides, to be coupled with arylboronic acids. organic-chemistry.org The reaction is typically promoted by a copper(II) salt, such as copper(II) acetate, and may be facilitated by a base and, in some cases, an external oxidant, although atmospheric oxygen is often sufficient. organic-chemistry.orgrsc.org
Table 1: Overview of Chan-Lam Coupling for C-O Bond Formation
| Component | Role | Common Examples |
|---|---|---|
| Aryl Source | Electrophilic Partner | Arylboronic Acids |
| Oxygen Nucleophile | Nucleophilic Partner | Phenols, Alcohols |
| Catalyst | Facilitates C-O bond formation | Copper(II) Acetate [Cu(OAc)₂] |
| Base | Activates Nucleophile | Triethylamine (Et₃N), Pyridine |
| Oxidant | Regenerates Catalyst | Air (O₂), Pyridine N-oxide |
This table presents generalized components for the Chan-Lam C-O coupling reaction.
Alkoxymercuration-Demercuration Approaches
Alkoxymercuration-demercuration is a reliable two-step method for the synthesis of ethers from alkenes and alcohols. libretexts.orgbyjus.com This reaction pathway is particularly useful because it avoids the carbocation rearrangements that can plague acid-catalyzed alcohol additions to alkenes. byjus.comjove.com The reaction follows Markovnikov's regioselectivity, where the alkoxy group (-OR) from the alcohol adds to the more substituted carbon of the double bond. libretexts.orglibretexts.org
The general mechanism involves:
Alkoxymercuration: The alkene's π-bond attacks the electrophilic mercury salt, forming a cyclic mercurinium ion intermediate. This bridged ion prevents carbocation rearrangement. libretexts.org
Nucleophilic Attack: The alcohol solvent attacks the more substituted carbon of the mercurinium ion, opening the ring. libretexts.org
Demercuration: Sodium borohydride (B1222165) replaces the mercury-containing group with a hydrogen atom to yield the final ether product. libretexts.org
Introduction of the Bromopropyl Side Chain
Attaching the 3-bromopropyl group to the 4-chloro-1-ethoxybenzene core is a critical step in the synthesis. This can be accomplished through direct modification of a pre-existing side chain or by building the chain and then functionalizing it.
Bromination Reactions (e.g., radical, electrophilic)
If a propylbenzene (B89791) derivative (e.g., 5-chloro-2-ethoxy-1-propylbenzene) were a precursor, direct bromination could be considered. Free-radical bromination is a common method for functionalizing alkyl side chains on aromatic rings. researchgate.net This reaction typically uses N-bromosuccinimide (NBS) with a radical initiator (like AIBN or light) or molecular bromine under UV irradiation.
However, this method exhibits high regioselectivity for the benzylic position—the carbon atom directly attached to the aromatic ring—because the resulting benzylic radical is stabilized by resonance with the ring. libretexts.org Therefore, applying radical bromination to a propyl side chain would overwhelmingly yield the 1-bromo-1-phenylpropane derivative, not the desired 3-bromopropyl isomer. Mechanistic studies confirm that bromine radicals act as hydrogen atom transfer (HAT) reagents, preferentially abstracting a hydrogen from the benzylic C-H bond. researchgate.netrsc.org
Electrophilic bromination is unsuitable for an alkyl side chain. Therefore, direct bromination of a pre-formed propyl chain is not a viable strategy for obtaining the target compound.
Functional Group Interconversion from Precursors
A more effective and controllable strategy for introducing the 3-bromopropyl group is through functional group interconversion from a suitable precursor, most commonly an alcohol. The synthesis would first involve creating 3-(5-chloro-2-ethoxyphenyl)propan-1-ol. This alcohol can then be converted into the desired alkyl bromide.
Several reliable methods exist for converting primary alcohols to alkyl bromides:
Phosphorus Tribromide (PBr₃): This is a classic and effective reagent for converting primary and secondary alcohols to the corresponding bromides. openochem.orglumenlearning.com The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon is chiral. openochem.org
Thionyl Chloride (SOCl₂) followed by Finkelstein Reaction: While thionyl chloride converts alcohols to alkyl chlorides, a subsequent Finkelstein reaction with sodium bromide (NaBr) in acetone could displace the chloride to form the alkyl bromide. sciencemadness.org
Appel Reaction: This reaction uses a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) to convert alcohols to alkyl bromides under mild conditions. sciencemadness.org
Conversion to Tosylate/Mesylate: The alcohol can first be converted to a tosylate or mesylate by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively. lumenlearning.com These are excellent leaving groups and can be readily displaced by a bromide ion (e.g., from NaBr) in an Sₙ2 reaction. lumenlearning.comsciencemadness.org This two-step process is often very clean and high-yielding.
Table 2: Comparison of Methods for Alcohol to Alkyl Bromide Conversion
| Reagent(s) | Reaction Name | Key Features |
|---|---|---|
| PBr₃ | - | Standard, effective for 1°/2° alcohols. openochem.org |
| PPh₃, CBr₄ | Appel Reaction | Mild conditions, good for sensitive substrates. |
| TsCl, then NaBr | Tosylation/Displacement | Two steps, clean conversion, good leaving group. lumenlearning.com |
This table summarizes common reagents for the functional group interconversion of a terminal alcohol to a bromide.
Regioselective Introduction of the Chlorine Substituent
The final structural element to consider is the chlorine atom at the C5 position. Its placement is governed by the directing effects of the other substituents on the aromatic ring during electrophilic aromatic substitution.
Electrophilic Aromatic Halogenation
Electrophilic aromatic halogenation is the standard method for introducing a halogen onto a benzene ring. unizin.org For chlorination, this typically involves reacting the aromatic substrate with chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
The regiochemical outcome of this reaction depends on the directing effects of the substituents already present on the ring.
An ethoxy group (-OEt) is a strongly activating, ortho, para-directing group due to the resonance-donating effect of the oxygen's lone pairs.
An alkyl group (like the propyl or bromopropyl chain) is a weakly activating, ortho, para-directing group.
If one were to chlorinate 1-ethoxy-2-(3-bromopropyl)benzene, the powerful ortho, para-directing effect of the ethoxy group would dominate. This would direct the incoming chlorine electrophile primarily to the positions ortho and para to the ethoxy group. The desired product has the chlorine atom meta to the ethoxy group.
Therefore, direct chlorination of a precursor already containing the ethoxy group is not a feasible route to achieve the desired 5-chloro substitution pattern. A more logical synthetic strategy would involve starting with a commercially available, pre-chlorinated precursor, such as 4-chlorophenol, and building the other functionalities onto the ring in subsequent steps. This approach circumvents the challenge of controlling the regioselectivity of the chlorination step. researchgate.netresearchgate.net
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic rings, bypassing the conventional limitations of electrophilic aromatic substitution that often yield mixtures of ortho and para isomers. wikipedia.org This methodology relies on the presence of a Directed Metalation Group (DMG), typically a heteroatom-containing functionality that can coordinate to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org
In a hypothetical synthesis of this compound, the ethoxy group (-OEt) on the benzene ring serves as a moderately powerful DMG. semanticscholar.org The synthesis could commence from a precursor such as 4-chloro-1-ethoxybenzene. The Lewis basic oxygen atom of the ethoxy group can coordinate with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to increase the reactivity of the organolithium species. baranlab.org This coordination facilitates the selective abstraction of a proton from the C2 position, which is ortho to the ethoxy group, generating a transient aryllithium intermediate.
This highly reactive intermediate can then be quenched with a suitable electrophile to introduce the desired sidechain. To form the 3-bromopropyl group, an electrophile such as 1,3-dibromopropane (B121459) could be employed. The nucleophilic aryllithium would attack one of the electrophilic carbon atoms of 1,3-dibromopropane in a nucleophilic substitution reaction, displacing a bromide ion and forming the C-C bond at the desired C2 position.
The relative directing power of different DMGs is a critical consideration in DoM strategies. The hierarchy of these groups allows for predictable regiochemical outcomes even on complex, polysubstituted aromatic rings.
| Relative Strength | DMG Examples |
|---|---|
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |
| Moderate | -OMe, -OEt, -NR₂, -CH₂NR₂ |
| Weak | -F, -Cl, -CF₃ |
Advanced Synthetic Considerations and Challenges
The synthesis of a multi-functionalized molecule like this compound is accompanied by several challenges that necessitate advanced strategic planning, particularly concerning catalysis, chemoselectivity, and sustainability.
Catalytic Systems in Synthesis
Modern organic synthesis increasingly relies on catalytic systems to enhance efficiency, selectivity, and sustainability. The two primary transformations in the plausible synthesis of the target compound—etherification and alkylation—can be significantly optimized through advanced catalysis.
Williamson Ether Synthesis: The formation of the 2-ethoxybenzene moiety could be achieved via the Williamson ether synthesis, reacting a 4-chlorophenol precursor with an ethylating agent. wikipedia.org While traditionally performed with a stoichiometric amount of a strong base, this process can be rendered catalytic by employing phase-transfer catalysis (PTC). Catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) facilitate the transfer of the phenoxide anion from an aqueous phase to an organic phase containing the ethyl halide, accelerating the reaction under milder conditions and reducing the amount of base required. francis-press.com
Friedel-Crafts Alkylation: The introduction of the 3-bromopropyl chain onto the 1-chloro-4-ethoxybenzene ring is a classic example of a Friedel-Crafts alkylation. mt.com Historically, this reaction requires a stoichiometric or even super-stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org This approach suffers from significant drawbacks, including large volumes of corrosive waste and catalyst deactivation.
Advanced catalytic systems seek to overcome these limitations. Solid acid catalysts, such as zeolites, montmorillonite (B579905) clays, or sulfonic acid-functionalized resins, offer a reusable and more environmentally benign alternative. etsu.edu These materials provide acidic sites for the reaction to occur on a solid support, simplifying catalyst separation and reducing waste streams.
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃ | High reactivity | Stoichiometric amounts, corrosive, hazardous waste |
| Solid Acid Catalysts | Zeolites (e.g., ZSM-5), Clays (K10), Nafion | Reusable, non-corrosive, easy separation | Lower activity, potential for pore-size limitations |
| Brønsted Acids | H₂SO₄, CF₃SO₃H | Strongly acidic | Corrosive, difficult to recycle |
Chemoselectivity in Multi-Functionalized Intermediates
Chemoselectivity—the preferential reaction of one functional group in the presence of others—is a paramount challenge in the synthesis of polysubstituted aromatics. The precursor, 1-chloro-4-ethoxybenzene, possesses two distinct substituents that influence the regioselectivity of the subsequent alkylation step.
The ethoxy group is an activating, ortho-para directing group due to its ability to donate electron density to the ring via resonance. Conversely, the chlorine atom is a deactivating group due to its inductive electron withdrawal, but it also directs incoming electrophiles to the ortho and para positions. In a competitive scenario, the powerful activating effect of the ethoxy group dominates, strongly directing the incoming electrophile to one of its ortho positions (C2 or C6). This inherent electronic preference is crucial for achieving the desired 1-(propyl)-5-chloro-2-ethoxy substitution pattern.
A further chemoselectivity issue arises with the alkylating agent itself. If 1-bromo-3-chloropropane (B140262) is used as the electrophile in a Friedel-Crafts reaction, the Lewis acid catalyst must preferentially activate one carbon-halogen bond over the other. For instance, AlCl₃ typically forms a more reactive complex with the alkyl chloride, favoring alkylation at the chlorine-bearing carbon. stackexchange.com Careful selection of the catalyst and reaction conditions is essential to control this selectivity and prevent unwanted side reactions or the formation of isomeric products.
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into synthetic planning aims to minimize environmental impact by reducing waste, eliminating hazardous substances, and improving energy efficiency. acs.orgnih.gov The synthesis of this compound can be designed or re-evaluated through this lens.
Waste Prevention and Atom Economy: Shifting from stoichiometric reagents like AlCl₃ in Friedel-Crafts alkylation to recyclable, heterogeneous catalysts dramatically improves atom economy and prevents the generation of large amounts of acidic waste. dcatvci.org
Use of Catalysis: As discussed, employing catalytic versions of both the Williamson ether synthesis (via PTC) and Friedel-Crafts alkylation (via solid acids) is a core green strategy. dcatvci.org Catalysts reduce energy requirements and the need for stoichiometric reagents.
Safer Solvents and Auxiliaries: Traditional Friedel-Crafts reactions often use hazardous chlorinated solvents like dichloromethane. A greener approach would involve exploring less toxic alternatives such as anisole, or in some cases, solvent-free conditions. mdpi.com
| Green Chemistry Principle | Application in the Synthetic Route |
|---|---|
| Prevention | Using catalytic routes to minimize waste generation from spent Lewis acids. |
| Atom Economy | Preferring catalytic additions over stoichiometric reactions that generate inorganic salt byproducts. |
| Use of Catalysis | Employing solid acid catalysts for alkylation and phase-transfer catalysts for etherification. |
| Safer Solvents | Replacing chlorinated solvents with greener alternatives or adopting solvent-free reaction conditions. |
By strategically applying these principles, the synthesis of complex molecules like this compound can be designed to be not only efficient and selective but also environmentally responsible.
Chemical Reactivity and Transformation Pathways of 1 3 Bromopropyl 5 Chloro 2 Ethoxybenzene
Reactivity of the Alkyl Bromide Moiety
The bromopropyl group attached to the benzene (B151609) ring is the more reactive site under nucleophilic and organometallic conditions. The bromine atom, being a good leaving group, facilitates reactions at the terminal carbon of the propyl chain.
Nucleophilic Substitution Reactions (SN1, SN2)
The primary alkyl bromide structure of 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene is highly susceptible to nucleophilic substitution, predominantly via an SN2 mechanism. This pathway is favored due to the unhindered nature of the terminal carbon bearing the bromine atom. A variety of nucleophiles can be employed to displace the bromide, leading to the formation of a diverse array of derivatives.
Common nucleophiles include amines, which lead to the formation of the corresponding substituted amines. For instance, reaction with secondary amines such as piperidine (B6355638) or morpholine (B109124) in the presence of a base like potassium carbonate and a solvent such as acetonitrile (B52724) results in the formation of tertiary amines. These reactions are fundamental in the synthesis of various biologically active molecules.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagents and Conditions | Product |
|---|---|---|
| Piperidine | K2CO3, CH3CN | 1-(5-Chloro-2-ethoxy-3-(piperidin-1-yl)propyl)benzene |
Elimination Reactions (E1, E2)
While nucleophilic substitution is the dominant pathway, elimination reactions can occur in the presence of strong, sterically hindered bases. Treatment of this compound with a strong base like potassium tert-butoxide could potentially lead to the formation of 1-chloro-4-(prop-1-en-1-yl)-2-ethoxybenzene via an E2 mechanism. However, this reaction is less commonly utilized as the SN2 pathway is generally more favorable with primary alkyl halides.
Organometallic Reagent Formation (e.g., Grignard, Organolithium)
The alkyl bromide moiety can be converted into an organometallic reagent. The formation of a Grignard reagent is a classic example, achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting Grignard reagent, (3-(4-chloro-2-ethoxyphenyl)propyl)magnesium bromide, is a potent nucleophile and can be used in a variety of subsequent reactions, such as alkylations and additions to carbonyl compounds. It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards protic solvents.
Cyclization Reactions
The 3-bromopropyl chain is suitably positioned to undergo intramolecular cyclization reactions. A notable example is the formation of a chromane (B1220400) ring system. Under basic conditions, the ethoxy group's oxygen atom can act as an intramolecular nucleophile, attacking the electrophilic carbon bearing the bromine atom. This reaction, often facilitated by a base such as sodium hydride in a solvent like DMF, proceeds via an intramolecular Williamson ether synthesis to yield 6-chloro-7-ethoxychromane. This transformation is a key step in the synthesis of various heterocyclic compounds.
Reactivity of the Aryl Chloride Substituent
The aryl chloride is significantly less reactive than the alkyl bromide towards traditional nucleophilic substitution. Its reactivity is typically harnessed through transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom on the benzene ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. For these transformations to occur, the alkyl bromide is often first reacted or protected, as it would otherwise interfere.
In a typical Suzuki coupling, the aryl chloride can be coupled with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form a biaryl product. While aryl chlorides are less reactive than the corresponding bromides or iodides, the use of specialized ligands and reaction conditions can facilitate efficient coupling.
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Piperidine |
| Potassium carbonate |
| Acetonitrile |
| 1-(5-Chloro-2-ethoxy-3-(piperidin-1-yl)propyl)benzene |
| Morpholine |
| 4-(3-(4-Chloro-2-ethoxyphenyl)propyl)morpholine |
| Potassium tert-butoxide |
| 1-Chloro-4-(prop-1-en-1-yl)-2-ethoxybenzene |
| Magnesium |
| Diethyl ether |
| Tetrahydrofuran (THF) |
| (3-(4-Chloro-2-ethoxyphenyl)propyl)magnesium bromide |
| Sodium hydride |
| Dimethylformamide (DMF) |
| 6-Chloro-7-ethoxychromane |
| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |
| Sodium carbonate |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. youtube.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
For an SNAr reaction to occur efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org The structure of this compound lacks such strong activating groups. Instead, it possesses an electron-donating ethoxy group ortho to the chlorine atom. Electron-donating groups destabilize the negatively charged Meisenheimer complex, thereby deactivating the ring towards SNAr. youtube.com Consequently, nucleophilic aromatic substitution on this substrate is expected to be very slow and would likely require harsh reaction conditions (high temperatures and pressures) to proceed.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, most commonly an organolithium or organomagnesium reagent. wikipedia.org This transformation is typically achieved by treating the halide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), at low temperatures. tcnj.edu
In the case of this compound, this reaction is complex due to the presence of multiple reactive sites:
Aryl Chloride : The chlorine atom on the benzene ring can undergo exchange, although the rate of exchange for chlorides is significantly slower than for bromides or iodides. wikipedia.org
Alkyl Bromide : The primary bromide on the propyl chain is highly reactive towards alkyllithium reagents and would likely undergo substitution or elimination reactions.
Aromatic Protons : The ethoxy group can direct ortho-lithiation, where a proton ortho to the ether is abstracted by the strong base, competing with the halogen-metal exchange.
Due to these competing pathways, subjecting this compound to standard halogen-metal exchange conditions would likely result in a mixture of products, making it a challenging transformation to control.
Reactivity and Stability of the Ethoxy Aryl Ether Group
The ethoxy aryl ether group in this compound is generally a stable and unreactive functional group. Aryl ethers are known for their robustness and resistance to cleavage under many reaction conditions.
Stability : The C-O bond of the ether is strong and not easily broken. It is stable to most oxidizing and reducing agents, as well as to most basic and nucleophilic conditions.
Reactivity : Cleavage of the ethoxy group typically requires harsh conditions, most commonly treatment with strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent ethyl carbon in an Sₙ2 reaction, yielding ethanol (B145695) and the corresponding phenol (B47542).
As an electronic substituent on the benzene ring, the ethoxy group is strongly electron-donating through resonance and weakly electron-withdrawing through induction. This makes it an activating group and an ortho, para-director for electrophilic aromatic substitution. Conversely, its electron-donating nature deactivates the ring for nucleophilic aromatic substitution, as discussed previously.
Cleavage Reactions
The primary site for cleavage reactions in this compound is the ether bond of the 2-ethoxy group. Ethers are generally stable but can be cleaved under stringent conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comchemistrysteps.comlibretexts.orgopenstax.org The mechanism of this cleavage can proceed via either an SN1 or SN2 pathway, depending on the nature of the groups attached to the ether oxygen.
In the case of this compound, the ethoxy group is attached to an aromatic ring on one side and an ethyl group on the other. Aryl-oxygen bonds are significantly stronger and less prone to cleavage due to the sp² hybridization of the aromatic carbon and resonance effects. libretexts.org Therefore, the cleavage will occur at the ethyl-oxygen bond.
The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.comchemistrysteps.com Subsequently, the halide anion (e.g., Br⁻) acts as a nucleophile. Given that the ethyl group is a primary alkyl group, the nucleophilic attack will proceed via an SN2 mechanism. openstax.org This results in the formation of 2-chloro-4-(3-bromopropyl)phenol and ethyl bromide.
| Reactant | Reagent | Conditions | Mechanism | Products |
| This compound | HBr (conc.) | Heat | SN2 | 2-Chloro-4-(3-bromopropyl)phenol, Ethyl bromide |
| This compound | HI (conc.) | Heat | SN2 | 2-Chloro-4-(3-bromopropyl)phenol, Ethyl iodide |
It is important to note that the bromopropyl side chain also contains a C-Br bond, which could potentially undergo nucleophilic substitution. However, ether cleavage with strong hydrohalic acids is a well-established and primary reaction pathway under these conditions.
Influence on Aromatic Ring Reactivity
The reactivity of the benzene ring towards electrophilic aromatic substitution is significantly influenced by the directing and activating/deactivating effects of its substituents. In this compound, we have three substituents to consider: the ethoxy group (-OCH₂CH₃), the chloro group (-Cl), and the 3-bromopropyl group (-CH₂CH₂CH₂Br).
The ethoxy group is an activating group and an ortho, para-director. aakash.ac.inlibretexts.orgsavemyexams.comorganicchemistrytutor.com The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance (+M effect), increasing the electron density at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles at these positions. The inductive effect (-I) of the electronegative oxygen atom is also present but is outweighed by the stronger resonance effect.
The 3-bromopropyl group is a weakly deactivating group. The primary effect is the -I (inductive) effect of the bromine atom, which is transmitted through the propyl chain to the benzene ring, slightly reducing its electron density.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -OCH₂CH₃ (Ethoxy) | -I (withdrawing) | +M (donating) | Activating | ortho, para |
| -Cl (Chloro) | -I (withdrawing) | +M (donating) | Deactivating | ortho, para |
| -CH₂CH₂CH₂Br (3-Bromopropyl) | -I (withdrawing) | None | Weakly Deactivating | ortho, para (due to alkyl nature) |
Interactions and Synergies Between Functional Groups
The presence of multiple functional groups on the same molecule allows for more complex and controlled chemical transformations. The interplay between the bromopropyl, chloro, and ethoxy functionalities in this compound can be exploited to achieve chemoselectivity and to design tandem or cascade reaction sequences.
Chemoselective Transformations
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. constructor.universitynih.gov In this compound, the primary alkyl bromide of the bromopropyl chain is a key site for nucleophilic substitution reactions. This allows for the selective modification of the side chain without affecting the aromatic ring or the ether linkage under appropriate conditions.
For instance, a wide variety of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This is a common strategy for introducing further functionality into the molecule.
| Reagent/Nucleophile | Reaction Type | Product |
| NaN₃ (Sodium azide) | Nucleophilic Substitution | 1-(3-Azidopropyl)-5-chloro-2-ethoxybenzene |
| KCN (Potassium cyanide) | Nucleophilic Substitution | 4-(5-Chloro-2-ethoxyphenyl)butanenitrile |
| PhSNa (Sodium thiophenoxide) | Nucleophilic Substitution | 1-(3-(Phenylthio)propyl)-5-chloro-2-ethoxybenzene |
| Mg (Magnesium) | Grignard Reagent Formation | (5-Chloro-2-ethoxyphenyl)propylmagnesium bromide |
These transformations would typically be carried out under conditions that are mild enough to avoid cleavage of the ether or substitution on the aromatic ring. The choice of solvent and temperature is crucial for achieving high chemoselectivity.
Tandem and Cascade Reactions
The structure of this compound is amenable to the design of tandem or cascade reactions, where a single set of reagents and conditions initiates a sequence of two or more bond-forming or bond-breaking events. masterorganicchemistry.combaranlab.org
One potential cascade reaction could be initiated by an intramolecular cyclization. For example, if the terminal bromine of the propyl chain is replaced by a suitable nucleophilic group, this group could then attack the aromatic ring in an intramolecular fashion, leading to the formation of a new ring system. For this to occur, the aromatic ring would likely need to be further activated, or a catalyst such as a palladium complex could be employed. mdpi.comrsc.org
Another possibility involves an intermolecular reaction followed by an intramolecular cyclization. For instance, a nucleophile could first displace the bromide. If this newly introduced group contains an electrophilic center, it could then react with the electron-rich aromatic ring (activated by the ethoxy group) to form a cyclic product.
Influence of Positional Isomerism on Reactivity
Positional isomerism would significantly alter the reactivity of this molecule. The relative positions of the chloro, ethoxy, and bromopropyl groups on the benzene ring would change the directing effects and steric environment, leading to different outcomes in chemical reactions.
For example, if the chloro and ethoxy groups were in a meta relationship (e.g., 1-(3-bromopropyl)-3-chloro-5-ethoxybenzene), the directing effects of the two groups would reinforce each other to direct incoming electrophiles to the 2, 4, and 6 positions. In contrast, in the actual molecule (5-chloro-2-ethoxy), their directing effects are somewhat competitive, although the ethoxy group's influence is stronger.
The position of the bromopropyl chain would also be critical. If it were located at a position ortho to the ethoxy group, steric hindrance could play a more significant role in both reactions at the side chain and on the aromatic ring. Furthermore, the electronic effect of the bromopropyl group on the ring would be more pronounced from the ortho or para positions compared to the meta position.
The following table illustrates how positional isomerism could impact the predicted outcome of an electrophilic aromatic substitution reaction (e.g., nitration).
| Isomer | Predicted Major Mononitration Product(s) | Rationale |
| This compound | 1-(3-Bromopropyl)-5-chloro-2-ethoxy-3-nitrobenzene and 1-(3-Bromopropyl)-5-chloro-2-ethoxy-6-nitrobenzene | The powerful ortho, para-directing ethoxy group directs substitution to the available ortho positions (3 and 6). |
| 1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene | 1-(3-Bromopropyl)-4-chloro-2-ethoxy-5-nitrobenzene | The ortho position to the ethoxy group (position 3) is sterically hindered by the bromopropyl group. The other ortho position is blocked by the chloro group. The para position is also blocked. The remaining activated position is 5. |
| 1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene | 1-(3-Bromopropyl)-3-chloro-5-ethoxy-2-nitrobenzene and 1-(3-Bromopropyl)-3-chloro-5-ethoxy-4-nitrobenzene and 1-(3-Bromopropyl)-3-chloro-5-ethoxy-6-nitrobenzene | The ethoxy and chloro groups direct to the same positions (2, 4, 6), leading to a mixture of products, with steric factors influencing the distribution. |
Spectroscopic Characterization and Structural Elucidation of 1 3 Bromopropyl 5 Chloro 2 Ethoxybenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals in ¹H NMR and ¹³C NMR spectra, the connectivity of atoms can be established.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene is expected to show distinct signals for the aromatic protons, the ethoxy group, and the bromopropyl chain. Based on the analysis of related compounds, such as (3-Bromopropyl)benzene and various chloro- and ethoxy-substituted benzene (B151609) derivatives, the predicted chemical shifts (δ) are outlined in the table below. rsc.orgnih.gov
The aromatic protons are expected to appear as a complex multiplet or as distinct doublets and a doublet of doublets, depending on the coupling constants between them. The proton ortho to the ethoxy group would be the most shielded (lowest chemical shift), while the proton ortho to the chloro group would be the most deshielded (highest chemical shift).
The protons of the ethoxy group should appear as a quartet for the methylene (B1212753) (-OCH₂-) group and a triplet for the methyl (-CH₃) group, due to coupling with the adjacent protons. The bromopropyl chain will exhibit three distinct signals: a triplet for the methylene group attached to the bromine atom (most deshielded), a triplet for the methylene group attached to the aromatic ring, and a multiplet (likely a pentet or sextet) for the central methylene group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H | 6.8 - 7.3 | m |
| -OCH₂CH₃ | ~4.0 | q |
| -CH₂Br | ~3.4 | t |
| Ar-CH₂- | ~2.8 | t |
| -CH₂-CH₂-CH₂- | ~2.1 | m |
| -OCH₂CH₃ | ~1.4 | t |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is expected to show eleven distinct signals, corresponding to the eleven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the hybridization of the carbon atoms.
The aromatic carbons will appear in the range of 110-160 ppm. The carbon bearing the ethoxy group will be the most deshielded among the aromatic carbons, while the carbon bearing the chloro group will also be significantly deshielded. The carbons of the ethoxy and bromopropyl groups will appear in the aliphatic region of the spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-C-O | 155 - 160 |
| Ar-C-Cl | 130 - 135 |
| Ar-C-H | 115 - 130 |
| -OCH₂CH₃ | 60 - 65 |
| -CH₂Br | 30 - 35 |
| Ar-CH₂- | 30 - 35 |
| -CH₂-CH₂-CH₂- | 30 - 35 |
| -OCH₂CH₃ | 10 - 15 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₄BrClO), the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular weight. Due to the presence of bromine and chlorine, the isotopic pattern of the molecular ion peak will be characteristic. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, and chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a complex isotopic cluster for the molecular ion peak and any fragment containing both halogens.
The fragmentation of this compound is likely to proceed through several pathways, including the loss of the bromine atom, the ethoxy group, and cleavage of the propyl chain. Common fragmentation patterns for related compounds suggest the following key fragments. nih.govnist.gov
| Fragment | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 292/294/296 | Molecular ion |
| [M - Br]⁺ | 213/215 | Loss of bromine |
| [M - OCH₂CH₃]⁺ | 247/249/251 | Loss of ethoxy group |
| [M - C₃H₆Br]⁺ | 171/173 | Cleavage of the bromopropyl chain |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the C-O ether linkage, the C-Cl bond, and the C-Br bond. Data from analogous compounds such as (3-Bromopropyl)benzene and 1-chloro-2-ethoxybenzene can be used to predict these absorptions. nih.govnist.govnist.gov
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (aliphatic) | 3000 - 2850 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| C-O (ether) | 1250 - 1000 | Stretching |
| C-Cl | 800 - 600 | Stretching |
| C-Br | 600 - 500 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The benzene ring has two main absorption bands: the primary band (E2-band) around 200 nm and the secondary band (B-band) around 255 nm. The presence of substituents on the benzene ring can cause a shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these bands.
For this compound, the ethoxy group (an auxochrome) is expected to cause a bathochromic shift (to longer wavelengths) and a hyperchromic effect on the B-band. The chloro and bromopropyl groups will also influence the absorption spectrum. Based on data for substituted benzenes, the following absorption maxima (λ_max) can be predicted. nist.govnist.gov
| Transition | Predicted λ_max (nm) |
|---|---|
| Primary Band (E2-band) | ~210 |
| Secondary Band (B-band) | ~270 - 280 |
X-ray Crystallography of Analogs and Related Structures
X-ray crystallography provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and crystal packing. As of the current literature, a single-crystal X-ray structure of this compound has not been reported. However, analysis of crystal structures of related small molecules containing substituted benzene rings from crystallographic databases can provide expected values for bond lengths and angles. For instance, the C-Cl bond length in chlorobenzene (B131634) derivatives is typically around 1.74 Å, and the C-O bond in ethoxybenzene derivatives is around 1.37 Å for the C(sp²)-O bond and 1.43 Å for the O-C(sp³) bond. The geometry of the benzene ring is expected to be largely planar, with minor distortions due to the substituents.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular properties such as energies, geometries, and vibrational frequencies. For a molecule like 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene, DFT calculations would typically be employed to determine its optimized geometry, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for assessing its kinetic stability and chemical reactivity.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Hypothetical Value | Significance |
| Total Energy (Hartree) | Value | Indicates the stability of the molecule. |
| HOMO Energy (eV) | Value | Relates to the electron-donating ability. |
| LUMO Energy (eV) | Value | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap (eV) | Value | Indicates chemical reactivity and stability. |
| Dipole Moment (Debye) | Value | Provides insight into the molecule's polarity. |
Note: The data in this table is hypothetical and serves as an example of what a DFT study would provide. No published data is available.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP surface is colored to represent different potential values, with red indicating electron-rich regions (prone to electrophilic attack) and blue indicating electron-poor regions (prone to nucleophilic attack). For this compound, an MEP analysis would likely show negative potential around the oxygen and chlorine atoms due to their high electronegativity, and positive potential around the hydrogen atoms.
Conformational Analysis and Energy Landscapes
The flexibility of the bromopropyl and ethoxy side chains in this compound allows it to adopt various conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers. This is typically achieved by rotating specific dihedral angles and calculating the corresponding energy, resulting in a potential energy surface or energy landscape. Identifying the global minimum and other low-energy conformers is essential for understanding the molecule's behavior and interactions.
Reaction Mechanism Elucidation and Transition State Analysis
Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate reactions such as nucleophilic substitution at the bromopropyl chain. These studies would involve mapping the reaction pathway, locating the transition state structure, and calculating the activation energy. This information provides a detailed understanding of the reaction's feasibility and kinetics.
Table 2: Hypothetical Parameters for a Reaction of this compound
| Parameter | Hypothetical Value | Significance |
| Reactant Energy (kcal/mol) | Value | Energy of the starting material. |
| Transition State Energy (kcal/mol) | Value | Energy of the highest point on the reaction path. |
| Product Energy (kcal/mol) | Value | Energy of the final product. |
| Activation Energy (kcal/mol) | Value | The energy barrier that must be overcome for the reaction to occur. |
Note: The data in this table is hypothetical and serves as an example of what a reaction mechanism study would provide. No published data is available.
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecule's structure. For this compound, DFT could be used to calculate its infrared (IR) vibrational frequencies, as well as its Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predicted spectra can be invaluable in the identification and characterization of the compound.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Hypothetical Predicted Value |
| IR | C-O stretch | ~1250 cm⁻¹ |
| IR | C-Cl stretch | ~700 cm⁻¹ |
| IR | C-Br stretch | ~650 cm⁻¹ |
| ¹H NMR | Chemical Shift (CH₂-Br) | ~3.5 ppm |
| ¹³C NMR | Chemical Shift (C-Cl) | ~128 ppm |
Note: The data in this table is hypothetical and serves as an example of what a spectroscopic parameter prediction study would provide. No published data is available.
Applications As a Synthetic Intermediate and Building Block
Precursor for Diverse Heterocyclic Compounds
The three-carbon propyl chain is ideally suited for constructing five- and six-membered heterocyclic rings through intramolecular cyclization reactions. This typically involves an initial nucleophilic substitution at the bromopropyl group, followed by a ring-closing step.
The synthesis of nitrogen-containing heterocycles using 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene would typically begin with the reaction of the bromopropyl group with a nitrogen nucleophile, such as an aniline (B41778) or an amine. The resulting N-substituted intermediate can then undergo intramolecular cyclization to yield various heterocyclic systems.
For instance, an analogous process involves the intramolecular cyclization of N-arylated homoallylamines, which can be mediated by strong acids like H2SO4 to produce biologically significant tetrahydro-1-benzazepines. organic-chemistry.org A plausible route using this compound would involve its reaction with an aniline derivative to form an N-(3-arylpropyl)aniline. Subsequent intramolecular Friedel-Crafts-type cyclization of this intermediate would lead to the formation of a tetrahydroquinoline ring system. The specific substitution pattern on the resulting heterocycle would be dictated by the chloro and ethoxy groups on the starting material.
Further examples from the literature demonstrate that intramolecular cyclization of N-aryl amides can lead to the formation of 3-amino oxindoles. rsc.org Similarly, N-arylpropynamides can be cyclized to produce 3-sulfenyl quinolin-2-ones and azaspiro rsc.orgresearchgate.nettrienones. nih.gov These methods highlight the versatility of using substituted anilines with appropriate side chains to construct a variety of complex nitrogen heterocycles. researchgate.netscispace.com
Table 1: Potential Nitrogen-Containing Heterocycles from this compound
| Heterocycle Class | Synthetic Strategy | Key Intermediate |
|---|---|---|
| Tetrahydroquinolines | Nucleophilic substitution with an amine followed by intramolecular cyclization (e.g., Friedel-Crafts). | N-(3-(5-chloro-2-ethoxyphenyl)propyl)aniline |
| Benzazepines | Reaction with an appropriate amine and subsequent ring expansion or cyclization. | N-substituted 3-(5-chloro-2-ethoxyphenyl)propylamine |
The synthesis of oxygen-containing heterocycles, such as chromanes, from this compound would necessitate the conversion of the ethoxy group into a phenolic hydroxyl group. This dealkylation would create the required nucleophile for an intramolecular Williamson ether synthesis.
Once the corresponding phenol (B47542), 4-chloro-2-(3-bromopropyl)phenol, is formed, base-mediated intramolecular cyclization would lead directly to the formation of 6-chloro-chromane. The literature provides numerous examples of similar cyclizations. For instance, chroman-3-ones can be efficiently synthesized via the gold-catalyzed oxidation of propargyl aryl ethers, which are prepared in one step from phenols. nih.gov Additionally, triflimide-catalyzed annulations of o-hydroxy benzylic alcohols with alkenes represent a convergent method for synthesizing a variety of chromane (B1220400) derivatives. chemrxiv.org These established methods underscore the feasibility of cyclizing a three-carbon chain onto a phenolic oxygen to form the chromane core. mdpi.com
Table 2: Potential Oxygen-Containing Heterocycles from this compound
| Heterocycle Class | Synthetic Strategy | Key Intermediate |
|---|---|---|
| Chromanes | O-de-ethylation to a phenol, followed by intramolecular Williamson ether synthesis. | 4-Chloro-2-(3-bromopropyl)phenol |
| Dihydrobenzofurans | Not directly applicable due to the propyl chain length (requires a two-carbon chain). | N/A |
Similar to the synthesis of oxygen heterocycles, the preparation of sulfur-containing rings like thiochromanes would require the presence of a thiophenol. This could potentially be achieved by converting the ethoxy group of this compound into a thiol. The resulting 4-chloro-2-(3-bromopropyl)benzenethiol could then undergo intramolecular cyclization in the presence of a base to yield 6-chloro-thiochromane.
The synthesis of sulfur heterocycles often involves the reaction of a sulfur nucleophile with an electrophilic carbon chain. The inherent reactivity of the bromopropyl group makes it an ideal electrophile for this purpose. While direct examples starting from the title compound are not prevalent, the fundamental reaction of a thiophenol with a 1,3-dihalopropane is a standard method for thiochromane synthesis.
Table 3: Potential Sulfur-Containing Heterocycles from this compound
| Heterocycle Class | Synthetic Strategy | Key Intermediate |
|---|---|---|
| Thiochromanes | Conversion of the ethoxy group to a thiol, followed by intramolecular cyclization. | 4-Chloro-2-(3-bromopropyl)benzenethiol |
| Dihydrobenzothiophenes | Not directly applicable due to the propyl chain length. | N/A |
Building Block for Complex Aromatic Systems
The chloro- and bromo-substituents on this compound and its derivatives can serve as handles for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These cross-coupling reactions are powerful tools for constructing complex aromatic systems.
For example, the chloro group on the benzene (B151609) ring could be coupled with an arylboronic acid under palladium catalysis to form a biphenyl (B1667301) derivative. Subsequently, the bromopropyl chain could be used to introduce other functional groups or to link the molecule to another scaffold. An illustrative example from the literature shows the nucleophilic aromatic substitution of a bromine atom on 3-bromo-9-nitrobenzanthrone with various cyclic amines to synthesize new fluorophores, demonstrating how a halogen on an aromatic core facilitates the construction of larger, functional systems. nih.gov
Role in the Construction of Macrocyclic Structures
Macrocycles are large ring structures that are of significant interest in medicinal chemistry and materials science. This compound can be envisioned as a component in macrocycle synthesis. For instance, after conversion of the ethoxy group to a phenol, the resulting molecule could undergo reaction with a long-chain di-electrophile, such as a di-bromoalkane, under high-dilution conditions to form a macrocyclic ether.
Alternatively, two molecules of the corresponding phenol could be linked by a long-chain di-electrophile to form a larger macrocyclic structure containing two substituted benzene units. The synthesis of 3-phenyl chromenone-crown ethers, where dihydroxy-chromenones are reacted with bis-dihalides of poly-glycols, exemplifies a similar strategy for constructing macrocycles containing aromatic moieties. researchgate.net
Intermediate for Ligand Synthesis in Catalysis
The development of new ligands is crucial for advancing transition metal catalysis. The functional groups on this compound allow for its elaboration into potential ligands. The bromopropyl chain is particularly useful for introducing coordinating groups.
For example, reaction with diphenylphosphine (B32561) (Ph2P-) would yield a phosphine-containing derivative. The resulting ligand could coordinate to transition metals like palladium, rhodium, or ruthenium. The ethoxy and chloro substituents on the aromatic ring would modulate the electronic properties of the ligand, which in turn could influence the activity and selectivity of the metal catalyst. The synthesis of 3-aminopropyl-phenyl germanes, which involves the reaction of germanium anions with a chloropropyl imine, showcases how a propyl chain on a phenyl ring can be functionalized to introduce atoms capable of coordination. elsevierpure.com
Future Directions and Emerging Research Opportunities
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of alkyl halides and functionalized aromatic compounds often relies on methods that are resource-intensive and generate significant waste. ijrpr.com The development of greener and more sustainable synthetic pathways for 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene is a critical area for future research. This involves exploring alternative energy sources and more environmentally benign reagents.
Key research thrusts in this area include:
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in organic synthesis. encyclopedia.pubacs.org Future studies could focus on developing microwave-assisted protocols for the key bond-forming reactions in the synthesis of this compound, leading to more energy-efficient processes.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-halogen and carbon-carbon bonds under mild conditions. mdpi.com Research into photocatalytic methods for the bromination of the propyl chain or the functionalization of the aromatic ring could offer a more sustainable alternative to traditional methods that often require harsh reagents. mdpi.comrsc.org
Phase-Transfer Catalysis: For reactions involving immiscible phases, such as the synthesis of nitriles from alkyl halides, phase-transfer catalysis offers a green alternative by facilitating the transfer of reactants across the phase boundary, often with reduced solvent usage and milder reaction conditions. youtube.com
Catalytic C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical approach to building molecular complexity. rsc.org Future research could explore catalytic systems for the direct introduction of the 3-bromopropyl group onto the 5-chloro-2-ethoxybenzene core, bypassing the need for pre-functionalized starting materials.
The following table summarizes potential green synthetic approaches for this compound:
| Green Chemistry Approach | Potential Application in Synthesis | Advantages |
| Microwave Irradiation | Etherification and bromination steps | Reduced reaction times, increased energy efficiency |
| Visible-Light Photocatalysis | C-Br bond formation, C-H functionalization | Mild reaction conditions, use of renewable energy |
| Phase-Transfer Catalysis | Nucleophilic substitution on the bromopropyl group | Reduced solvent use, milder conditions |
| Catalytic C-H Activation | Direct introduction of the alkyl chain | High atom economy, reduced synthetic steps |
Exploration of Unconventional Reactivity Modes
The presence of both an electrophilic alkyl bromide and a nucleophilic aromatic ring in this compound opens the door to exploring unconventional reactivity patterns that go beyond standard nucleophilic substitution and electrophilic aromatic substitution reactions.
Emerging areas of investigation include:
Electro-organic Synthesis: Electrochemical methods offer a reagent-free way to generate reactive intermediates and can provide unique selectivity. udel.edu The electrochemical reduction of the C-Br bond could generate radical or anionic species, leading to novel coupling reactions. Conversely, electrochemical oxidation of the aromatic ring could facilitate unique functionalization patterns. mdpi.com
Photocatalytic Activation: Beyond its use in synthesis, photocatalysis can be employed to activate specific bonds within the molecule. For instance, selective photocatalytic activation of the C-Br bond could enable novel cross-coupling reactions under exceptionally mild conditions. rsc.org Similarly, photocatalytic activation of C-H bonds on the aromatic ring could allow for late-stage functionalization. acs.orguni-bayreuth.de
Dual-Functionality Reagents: The molecule's bifunctional nature can be exploited in reactions where both the alkyl bromide and the aromatic ring participate. nih.gov This could involve intramolecular cyclizations to form novel heterocyclic systems or participation in cascade reactions where the initial reaction at one site triggers a subsequent transformation at the other.
Integration into Automated Synthesis and Flow Chemistry Platforms
The translation of synthetic routes from traditional batch processes to automated and continuous flow platforms offers significant advantages in terms of reproducibility, safety, and scalability. medium.comnih.gov
Future research in this domain will likely focus on:
Flow Chemistry: The halogenation of organic compounds can be hazardous and exothermic. rsc.orgrsc.orgresearchgate.netvapourtec.com Performing such reactions in continuous flow reactors allows for precise control over reaction parameters, enhancing safety and selectivity. rsc.orgrsc.orgresearchgate.netvapourtec.com The synthesis of this compound is well-suited for adaptation to flow chemistry, which could enable safer and more efficient production. rsc.orgrsc.orgresearchgate.netvapourtec.com
Robotic Synthesis: Automated robotic systems can perform complex multi-step syntheses with high precision and throughput. arxiv.orgresearchgate.net Developing a robotic platform for the synthesis and subsequent derivatization of this compound could accelerate the discovery of new molecules with interesting properties. researchgate.netnih.gov These systems can handle tasks such as liquid handling, purification, and analysis, freeing up researchers for more creative endeavors. arxiv.orgresearchgate.net
Computational Design and Prediction of Novel Transformations
Computational chemistry and machine learning are becoming indispensable tools in modern organic synthesis, enabling the prediction of reactivity and the design of novel transformations. cmu.edu
Key opportunities for computational studies on this compound include:
Machine Learning for Reactivity Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. acs.orgnih.govresearchgate.net Such models could be used to predict the regioselectivity of electrophilic aromatic substitution on the 5-chloro-2-ethoxybenzene ring or the likelihood of success for various cross-coupling reactions involving the C-Br bond. rsc.org
Quantum Chemical Calculations: Quantum chemistry methods can be used to model reaction pathways and predict the feasibility of novel transformations. chemrxiv.org For instance, these methods could be employed to investigate the mechanism of unconventional reactions or to design catalysts that promote specific, desired transformations of this compound. nih.govrsc.orgresearchgate.net
Retrosynthesis and Pathway Design: Computational tools can assist in the design of synthetic routes by proposing novel disconnections and reaction sequences. nih.gov Applying these tools to derivatives of this compound could uncover more efficient and innovative synthetic strategies.
Exploration of Derivatives with Tailored Reactivity
The functional groups of this compound can be systematically modified to create a library of derivatives with tailored reactivity. This approach is central to the development of bifunctional molecules and probes for chemical biology. nih.govexlibrisgroup.com
Future research directions in this area may involve:
Modulation of the Alkyl Linker: The length and flexibility of the propyl chain can be altered to precisely control the distance and orientation between the aromatic core and a reaction partner. This is particularly relevant in the design of molecules that can induce proximity between two biological targets. nih.gov
Functionalization of the Aromatic Ring: The chloro and ethoxy substituents on the benzene (B151609) ring influence its electronic properties and steric environment. khanacademy.orgyoutube.com Synthesizing analogues with different substituents will allow for fine-tuning of the molecule's reactivity in, for example, cross-coupling reactions or interactions with biological systems. innovations-report.comsciencedaily.comacs.org
Introduction of a Second Reactive Site: The molecule can be further elaborated to include an additional reactive handle, creating a trifunctional building block. This would open up possibilities for more complex molecular architectures and advanced materials.
Q & A
Q. What are the optimal synthetic routes for 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene, and how can reaction yields be maximized?
Methodological Answer: The synthesis of bromoalkyl-substituted benzene derivatives typically involves sequential functionalization of a benzene core. For example, similar compounds like (3-Bromopropyl)benzene are synthesized via nickel-catalyzed cross-coupling reactions between aryl halides and alkyl bromides . To synthesize this compound:
Core functionalization : Start with 2-ethoxy-5-chlorobenzene. Introduce the 3-bromopropyl group via Friedel-Crafts alkylation or nucleophilic substitution under anhydrous conditions.
Reagent optimization : Use Lewis acids like AlCl₃ for Friedel-Crafts reactions or phase-transfer catalysts for nucleophilic substitutions.
Purification : Distillation (bp ~230–240°C, based on analogous bromopropyl benzene derivatives) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR :
- ¹³C NMR :
- Bromopropyl carbons: δ 30–35 ppm (CH₂), δ 35–40 ppm (BrCH₂).
- Ethoxy carbon: δ 63–65 ppm (OCH₂).
- IR : C-Br stretch at ~500–600 cm⁻¹; aromatic C-Cl at ~750 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 292 (C₁₁H₁₃BrClO⁺) with fragmentation patterns indicating loss of Br (Δ m/z 79) .
Advanced Research Questions
Q. How does the 3-bromopropyl group influence the reactivity of this compound in cross-coupling reactions, and what contradictions exist in reported methodologies?
Methodological Answer: The bromopropyl chain acts as both an alkylating agent and a potential leaving group. For example:
Q. What strategies can resolve discrepancies in the biological activity data of derivatives of this compound?
Methodological Answer: Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:
Purity Issues : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify >98% purity .
Solubility Variability : Test derivatives in multiple solvents (DMSO, ethanol) and use surfactants (e.g., Tween-80) for hydrophobic analogs .
Structural Confirmation : Single-crystal X-ray diffraction (IUCr standards) to confirm regiochemistry and rule out isomers .
Case Study :
A derivative with conflicting cytotoxicity data (IC₅₀ = 10 μM vs. 50 μM) was resolved by identifying an impurity (5-chloro regioisomer) via LC-MS and re-testing after repurification .
Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to predict reactive sites:
- Electrophilic Attack : The ethoxy group directs electrophiles to the para position (C4), while the chloro group deactivates the ring.
- Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
